REACTION_CXSMILES
|
Br[C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]([O:13][CH3:14])=[C:6]([CH:8]2[O:12][CH2:11][CH2:10][O:9]2)[CH:7]=1.CCN(CC)CC.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.[CH3:49][C:50]1([CH3:57])[C:54]([CH3:56])([CH3:55])[O:53][BH:52][O:51]1.[NH4+].[Cl-]>O1CCOCC1.CC([O-])=O.CC([O-])=O.[Pd+2].O>[O:9]1[CH2:10][CH2:11][O:12][CH:8]1[C:6]1[C:5]([O:13][CH3:14])=[CH:4][C:3]([O:15][CH3:16])=[C:2]([B:52]2[O:53][C:54]([CH3:56])([CH3:55])[C:50]([CH3:57])([CH3:49])[O:51]2)[CH:7]=1 |f:4.5,7.8.9|
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Name
|
|
Quantity
|
4.78 g
|
Type
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reactant
|
Smiles
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BrC=1C(=CC(=C(C1)C1OCCO1)OC)OC
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Name
|
|
Quantity
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75 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
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3.6 mL
|
Type
|
reactant
|
Smiles
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CC1(OBOC1(C)C)C
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Name
|
|
Quantity
|
6.91 mL
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Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
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Name
|
|
Quantity
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188 mg
|
Type
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catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the solution was purged with nitrogen for 15 min
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Duration
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15 min
|
Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
|
at reflux for 2.5 h
|
Duration
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2.5 h
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Type
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TEMPERATURE
|
Details
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cooled
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Type
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EXTRACTION
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Details
|
the solution extracted with EtOAc (1×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated to a dark oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified via silica gel chromatography (1:1 EtOAc/hexanes after a column
|
Type
|
WASH
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Details
|
pre-wash of 5% Et3N in 1:1 EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C=1C(=CC(=C(C1)B1OC(C(O1)(C)C)(C)C)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.27 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |